3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane
Description
3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane is a bicyclic amine characterized by a sulfur-containing phenyl group at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold. This structure is part of the tropane alkaloid family, which is renowned for its diverse pharmacological activities, including interactions with neurotransmitter transporters and receptors . The phenylsulfanyl moiety at C3 distinguishes it from other derivatives, influencing its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C13H17NS |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
3-phenylsulfanyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H17NS/c1-2-4-12(5-3-1)15-13-8-10-6-7-11(9-13)14-10/h1-5,10-11,13-14H,6-9H2 |
InChI Key |
ZRNACQREEIWUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another approach includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring a nitrogen atom in its ring system, belonging to the 8-azabicyclo[3.2.1]octane class, known for their structural similarity to tropane alkaloids. The presence of the phenylsulfanyl group gives it unique chemical properties that affect its reactivity and biological activity.
Pharmaceutical Development
3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane and similar compounds have potential as pharmacological agents, particularly interacting with neurotransmitter receptors. These compounds may act as monoamine reuptake inhibitors or modulators of nicotinic acetylcholine receptors, useful in treating conditions like attention deficit hyperactivity disorder and neurodegenerative diseases.
Neuropharmacology
The bicyclic structure of 3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane is associated with significant interactions at neurotransmitter receptors. Derivatives of 8-azabicyclo[3.2.1]octane are useful in treating diseases or disorders responsive to monoamine neurotransmitter reuptake inhibition in the central nervous system, such as depression, anxiety, pain, panic disorders, and obsessive-compulsive disorder .
Monoamine Reuptake Inhibition
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. This compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane core serves as a versatile platform for drug discovery, with modifications at the 3- and 8-positions significantly altering pharmacological profiles. Below is a detailed comparison of structurally related compounds:
Structural Analogs and Substituent Effects
- Diarylmethylene or diarylmethoxy groups (e.g., ) are associated with opioid receptor modulation, suggesting that bulkier C3 substituents favor GPCR interactions . Aryl groups (e.g., 4-fluorophenyl in WIN35,428) are critical for DAT selectivity, highlighting the role of aromatic π-interactions in transporter binding .
- C8 Substituents: Benzyl or fluorobenzyl groups () improve metabolic stability and receptor affinity, as seen in NK1 antagonists . Methyl or cyclopropylmethyl groups () influence selectivity between monoamine transporters (SERT vs. DAT) .
Pharmacological Profiles
- Dopamine Transporter (DAT) Inhibition: WIN35,428 (C3: 4-fluorophenyl) exhibits nanomolar affinity for DAT, making it a cocaine analog used in addiction studies . WF-11 (C3: 4-methylphenyl) shows DAT selectivity but induces locomotor stimulation, complicating its therapeutic use .
Serotonin Transporter (SERT) Inhibition :
NK1 Antagonism :
Key Research Findings and Trends
Substituent-Driven Selectivity: Minor changes at C3 (e.g., phenylsulfanyl vs. pyridinylsulfanyl) can switch target specificity from transporters (DAT/SERT) to receptors (NK1, opioid) .
Therapeutic Potential: Tropane derivatives with sulfur-containing groups (e.g., phenylsulfanyl) are underexplored but promising for CNS disorders due to favorable physicochemical properties . NK1 antagonists () and opioid modulators () represent emerging therapeutic avenues beyond traditional monoamine targeting.
Synthetic Challenges : Stereochemical control at C2 and C3 remains a hurdle, though asymmetric catalysis () and DFT-guided design () offer solutions.
Biological Activity
3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane is a compound that has garnered attention due to its potential biological activities, particularly its interactions with various neurotransmitter receptors and its role as an inhibitor of specific enzymes involved in inflammatory processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of 3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane features a bicyclic framework that is characteristic of azabicyclic compounds, which are known for their diverse pharmacological properties. The phenylsulfanyl group contributes to the compound's lipophilicity and potential receptor binding affinity.
Biological Activity Overview
Research indicates that 3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane interacts with several biological targets, particularly neurotransmitter receptors and enzymes involved in the inflammatory response.
Neurotransmitter Receptor Interaction
Studies have shown that compounds within the azabicyclo[3.2.1]octane class can act as antagonists for neurokinin-1 (NK1) receptors. For instance, structure-activity relationship (SAR) studies have identified key modifications that enhance binding affinity and selectivity towards NK1 receptors, suggesting potential applications in managing pain and anxiety disorders .
Enzyme Inhibition
A significant area of research has focused on the compound's ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. Inhibiting NAAA can increase PEA levels, thereby enhancing its analgesic effects .
Table 1: Biological Activity Summary of 3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane
| Biological Target | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| NK1 Receptor | Antagonist | Not specified | Competitive inhibition |
| NAAA | Inhibitor | 0.042 | Non-covalent interaction |
| FAAH | Inhibitor | 25% inhibition at 30 µM | Non-covalent interaction |
| Acid Ceramidase | Inhibitor | 34% inhibition at 30 µM | Non-covalent interaction |
Case Studies
Several studies have highlighted the pharmacological potential of compounds related to 3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane:
- Pain Management : A study demonstrated that compounds with similar structural features effectively reduced pain responses in animal models by acting as NK1 antagonists, suggesting therapeutic applications in chronic pain management .
- Inflammatory Response Modulation : Another investigation showed that NAAA inhibitors could significantly modulate inflammatory responses in vivo by preserving PEA levels, leading to reduced inflammation and pain .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane scaffold in 3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane?
- Methodology : Multi-step synthetic routes often start with tropinone derivatives or achiral precursors. Enantioselective methods include desymmetrization of tropinone or chiral auxiliary-guided cyclization. Reaction conditions (e.g., solvent choice, temperature) are critical for stereochemical control. Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile, with catalysts like chiral amines for enantioselectivity .
Q. What spectroscopic techniques are critical for confirming the structure of 3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane derivatives?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming bicyclic geometry and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute stereochemistry. Elemental analysis ensures purity .
Q. Which biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives, and what methodologies confirm these interactions?
- Methodology : These derivatives interact with monoamine transporters (e.g., dopamine transporter [DAT], serotonin transporter [SERT]) and enzymes like N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA). Radioligand binding assays, competitive inhibition studies, and in vitro enzyme activity assays (e.g., fluorescence-based NAAA inhibition) are standard .
Advanced Research Questions
Q. How can enantioselective methods be optimized for synthesizing 8-azabicyclo[3.2.1]octane derivatives with high stereochemical purity?
- Methodology : Use chiral catalysts (e.g., Cinchona alkaloids) in asymmetric Michael additions or cycloadditions. Kinetic resolution and dynamic kinetic asymmetric transformations (DYKAT) improve enantiomeric excess (ee). Computational modeling (DFT calculations) predicts transition states to guide catalyst design .
Q. How do substituents on the 8-azabicyclo[3.2.1]octane core influence pharmacological activity?
- Methodology : Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., sulfonyl, triazole) enhance binding to DAT/SERT, while lipophilic groups (e.g., trifluoromethyl) improve blood-brain barrier penetration. In vivo behavioral assays (e.g., locomotor activity in rodents) and in silico docking (AutoDock Vina) validate substituent effects .
Q. How can researchers resolve contradictions in biological activity data among different 8-azabicyclo[3.2.1]octane derivatives?
- Methodology : Cross-validate assays (e.g., compare radioligand binding vs. functional uptake inhibition). Address off-target effects via proteome-wide selectivity screening (e.g., Ki determinations across 50+ receptors). Statistical meta-analysis of published datasets identifies confounding variables (e.g., assay conditions, cell lines) .
Q. What role does computational modeling play in predicting the interactions of 3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane with biological targets?
- Methodology : Molecular dynamics simulations (AMBER, GROMACS) map ligand-receptor binding kinetics. Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds with DAT residues Tyr-156 and Asp-79). Free energy perturbation (FEP) calculations predict binding affinity changes for novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
